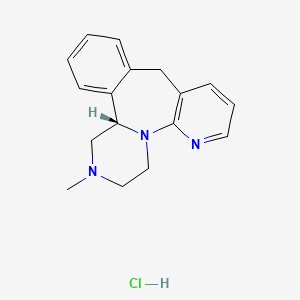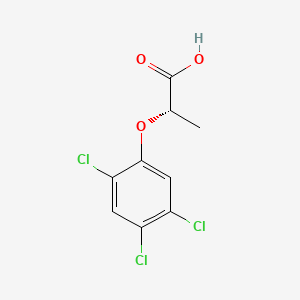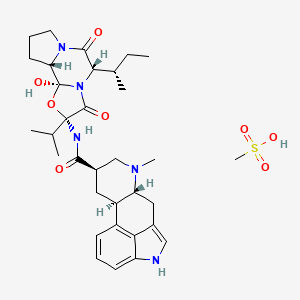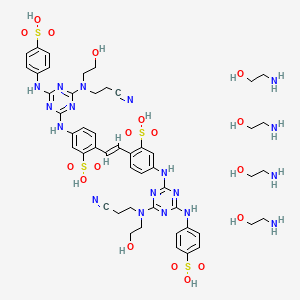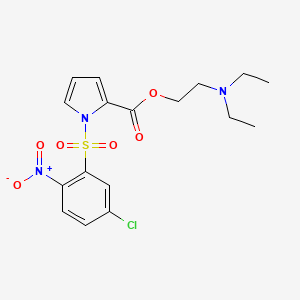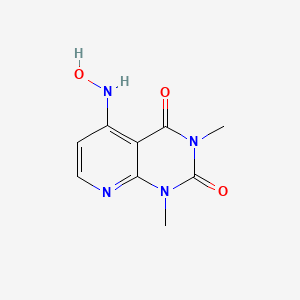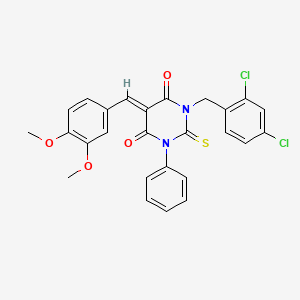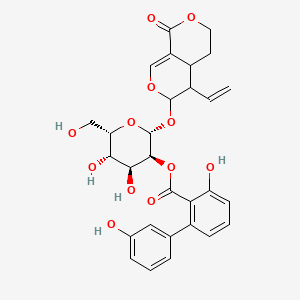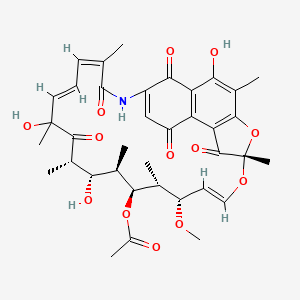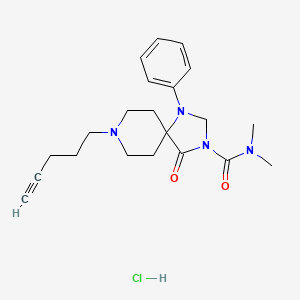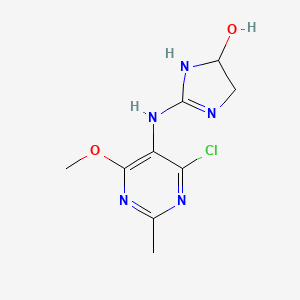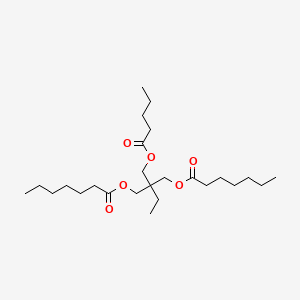
Trimethylolpropane valerate diheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane valerate diheptanoate is an organic compound with the molecular formula C25H46O6. It is an ester derived from trimethylolpropane, valeric acid, and heptanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylolpropane valerate diheptanoate is synthesized through esterification reactions involving trimethylolpropane, valeric acid, and heptanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, trimethylolpropane, valeric acid, and heptanoic acid, are mixed in specific ratios and subjected to esterification in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylolpropane valerate diheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Valeric acid and heptanoic acid.
Reduction: Trimethylolpropane and corresponding alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Trimethylolpropane valerate diheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and stabilizer in the production of plastics and resins.
Mecanismo De Acción
The mechanism of action of trimethylolpropane valerate diheptanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release trimethylolpropane, valeric acid, and heptanoic acid. These metabolites can then participate in metabolic pathways, influencing cellular processes such as energy production and lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylolpropane trioleate
- Trimethylolpropane trimethylacetate
- Trimethylolpropane tricaprylate
Uniqueness
Trimethylolpropane valerate diheptanoate is unique due to its specific combination of valeric acid and heptanoic acid esters, which impart distinct physicochemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for diverse applications in both aqueous and non-aqueous environments.
Propiedades
Número CAS |
71426-94-3 |
|---|---|
Fórmula molecular |
C25H46O6 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
[2-(heptanoyloxymethyl)-2-(pentanoyloxymethyl)butyl] heptanoate |
InChI |
InChI=1S/C25H46O6/c1-5-9-12-14-17-23(27)30-20-25(8-4,19-29-22(26)16-11-7-3)21-31-24(28)18-15-13-10-6-2/h5-21H2,1-4H3 |
Clave InChI |
UHSSSGAJFCVTIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCC(CC)(COC(=O)CCCC)COC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


